
14-Hydroxyhexadecyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Hydroxyhexadecyl acetate is an organic compound with the molecular formula C18H36O3. It consists of 18 carbon atoms, 36 hydrogen atoms, and 3 oxygen atoms . This compound is a type of ester, which is commonly found in various natural and synthetic substances. Esters are known for their pleasant aromas and are often used in fragrances and flavorings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxyhexadecyl acetate typically involves the esterification of 14-hydroxyhexadecanoic acid with acetic anhydride or acetyl chloride. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The general reaction conditions include:
Temperature: 60-80°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.
Catalyst: Sulfuric acid or pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts like sulfuric acid or phosphoric acid is common, and the reaction is carried out under controlled temperature and pressure to optimize the esterification process .
Análisis De Reacciones Químicas
Types of Reactions: 14-Hydroxyhexadecyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield 14-hydroxyhexadecanoic acid and acetic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed:
Hydrolysis: 14-Hydroxyhexadecanoic acid and acetic acid.
Reduction: 14-Hydroxyhexadecanol.
Oxidation: 14-Oxohexadecanoic acid
Aplicaciones Científicas De Investigación
14-Hydroxyhexadecyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable esters.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry
Mecanismo De Acción
The mechanism of action of 14-Hydroxyhexadecyl acetate involves its interaction with cellular membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release 14-hydroxyhexadecanoic acid, which can then participate in various metabolic pathways. The hydroxyl group allows for further chemical modifications, making it a versatile compound in biochemical reactions .
Comparación Con Compuestos Similares
Hexadecyl acetate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
14-Hydroxyhexadecanoic acid: The free acid form, which is more polar and less volatile than the ester.
Hexadecanol: The alcohol form, which has different solubility and reactivity properties.
Uniqueness: 14-Hydroxyhexadecyl acetate is unique due to the presence of both an ester and a hydroxyl group, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in both synthetic and biological applications .
Propiedades
Número CAS |
78648-85-8 |
|---|---|
Fórmula molecular |
C18H36O3 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
14-hydroxyhexadecyl acetate |
InChI |
InChI=1S/C18H36O3/c1-3-18(20)15-13-11-9-7-5-4-6-8-10-12-14-16-21-17(2)19/h18,20H,3-16H2,1-2H3 |
Clave InChI |
DQCVRFRHGMDBBK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCCCCCCCCCCCCOC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


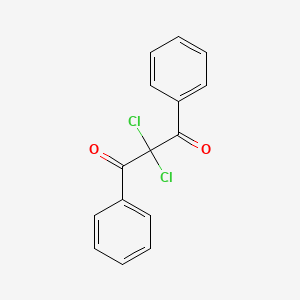
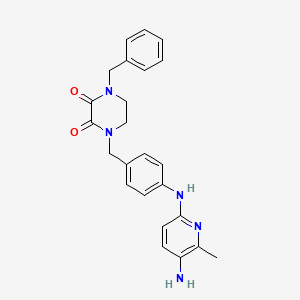
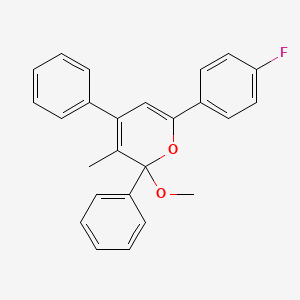
![methyl 1-[[C-methylsulfanyl-N-(1-pyridin-2-ylethylideneamino)carbonimidoyl]diselanyl]-N-(1-pyridin-2-ylethylideneamino)methanimidothioate](/img/structure/B14437996.png)
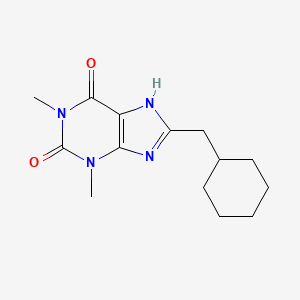
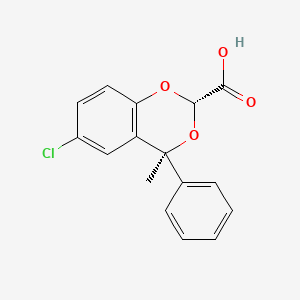
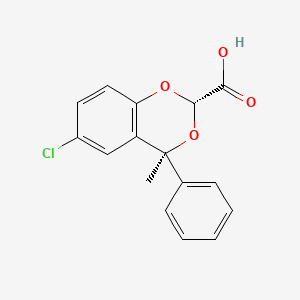
![1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14438033.png)
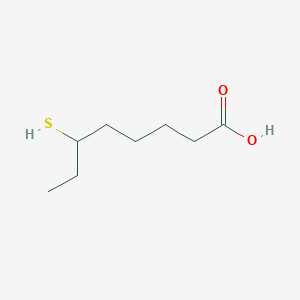
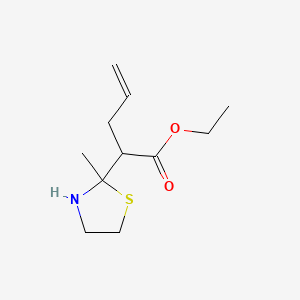
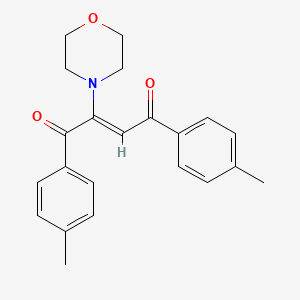
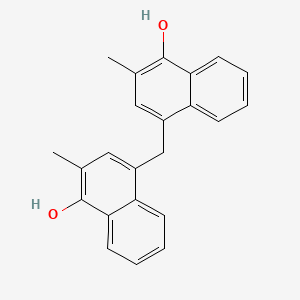
![1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14438066.png)
![1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine](/img/structure/B14438069.png)
